molecular formula C9H12O4 B078532 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid CAS No. 13468-88-7

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Cat. No.: B078532
CAS No.: 13468-88-7
M. Wt: 184.19 g/mol
InChI Key: YZPUIHVHPSUCHD-UHFFFAOYSA-N
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Description

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C₉H₁₂O₄ It is a derivative of cyclohexene, featuring a methyl group and two carboxylic acid groups attached to the cyclohexene ring

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is currently lacking in the literature . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics. Future research should focus on these aspects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules could affect its stability and interactions with its targets. Detailed studies under various conditions are needed to fully understand these influences.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, hydroxylated compounds.

Scientific Research Applications

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1,2-dicarboxylic acid: Lacks the methyl group present in 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid.

    4-Methylcyclohexane-1,2-dicarboxylic acid: Saturated version of the compound, without the double bond in the cyclohexene ring.

Uniqueness

This compound is unique due to the presence of both a methyl group and a double bond in the cyclohexene ring.

Properties

IUPAC Name

4-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPUIHVHPSUCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294588
Record name 4-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13468-88-7
Record name 13468-88-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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